molecular formula C14H14N6O2 B2904628 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide CAS No. 2034368-24-4

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide

カタログ番号: B2904628
CAS番号: 2034368-24-4
分子量: 298.306
InChIキー: HKHMWGCEXXPZPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide is a nicotinamide derivative featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core substituted with a methoxy group at the 8-position and a methyl group on the nicotinamide moiety. The compound’s structure combines a triazolopyrazine heterocycle, known for its pharmacological relevance, with a nicotinamide side chain that may enhance bioavailability and target binding.

特性

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-9-3-4-10(7-16-9)13(21)17-8-11-18-19-12-14(22-2)15-5-6-20(11)12/h3-7H,8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHMWGCEXXPZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCC2=NN=C3N2C=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide typically involves multiple stepsThe final step involves the coupling of this intermediate with 6-methylnicotinamide under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and the ability to control reaction parameters precisely .

化学反応の分析

Types of Reactions

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

科学的研究の応用

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide has several scientific research applications:

作用機序

The mechanism of action of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide involves its interaction with specific molecular targets. It is known to inhibit certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and survival pathways. This inhibition leads to the disruption of these pathways, resulting in the suppression of cancer cell growth and induction of apoptosis .

類似化合物との比較

Comparison with Structural Analogues

Core Triazolopyrazine Derivatives

Substituent Effects at the 8-Position

The 8-methoxy group on the triazolopyrazine ring distinguishes the target compound from analogues with alternative substituents:

  • 8-Amino Derivatives: Compounds like 8-amino-2-(furan-2-yl)-N-(4-hydroxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxamide (, compound 2) replace methoxy with amino groups, which may enhance hydrogen-bonding interactions but reduce lipophilicity .
Triazolopyrazine vs. Triazolopyridine Cores
  • Triazolopyridine Sulfonamides : N-(4-Fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide () replaces pyrazine with pyridine, reducing nitrogen content and possibly modulating electron distribution. Such changes can affect binding to enzymatic targets, as seen in antimalarial applications .

Nicotinamide Side Chain Modifications

The target’s 6-methylnicotinamide side chain is compared to other amide derivatives:

  • Thiazolidinone Derivatives: 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides () replace the methyl group with benzothiazole, enhancing antimicrobial activity but increasing molecular weight .
  • Naphthalene-Containing Analogues: 6-(6-Methoxynaphthalen-2-yl)-2-methylnicotinohydrazide derivatives () incorporate bulkier aromatic systems, which may improve DNA intercalation properties but reduce solubility .

Physicochemical and Pharmacological Insights

Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Evidence ID
Target Compound C₁₆H₁₆N₆O₂ 332.34 (calc.) 8-OCH₃, 6-CH₃ (nicotinamide) Hypothesized enhanced lipophilicity vs. hydroxy analogues N/A
8-Hydroxy Analog () C₁₅H₁₂N₆O₄ 340.29 8-OH Higher polarity, potential for H-bonding
8-Amino Derivative () C₁₉H₁₆N₆O₂ 384.37 8-NH₂ Increased basicity
Triazolopyridine Sulfonamide () C₁₃H₁₁FN₄O₂S 306.31 Pyridine core, SO₂NH Antimalarial activity

生物活性

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Compound Overview

  • Chemical Structure : The compound features a triazolo-pyrazine core with a methoxy group and a nicotinamide moiety.
  • Molecular Formula : C14H13N5O2
  • Molecular Weight : 283.29 g/mol

Target Organisms

Research indicates that N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, notably:

  • Staphylococcus aureus
  • Escherichia coli

Mode of Action

The compound acts by inhibiting bacterial growth through mechanisms that may involve:

  • Disruption of bacterial cell wall synthesis
  • Interference with protein synthesis pathways
    These actions lead to moderate to good antibacterial efficacy against the mentioned strains .

Antibacterial Efficacy

A series of studies have demonstrated the antibacterial properties of this compound. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLGood

The findings suggest that while the compound exhibits antibacterial properties, further optimization may enhance its efficacy .

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potential of related compounds:

  • Thrombolytic Activity : A study on 1-methylnicotinamide (MNA), a related compound, revealed its anti-thrombotic effects in vivo. MNA induced a dose-dependent thrombolytic response in rat models, which suggests that derivatives like N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide may also exhibit similar cardiovascular benefits .
  • Inflammatory Response Modulation : Preliminary research indicates that compounds with similar structures could alleviate inflammatory responses in skin diseases. This suggests a broader therapeutic potential for triazolo-pyrazine derivatives .
  • Synthetic Pathways : The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide typically involves cyclization reactions under controlled conditions to form the triazolo-pyrazine core followed by functionalization with methoxy and nicotinamide groups .

Q & A

Q. What are the optimal synthetic routes for N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide?

  • Methodological Answer : The synthesis typically involves constructing the triazolo-pyrazine core followed by functionalization. Key steps include:
  • Core formation : Use carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA) at 100°C to activate carboxylic acid precursors, followed by cyclization with hydrazine derivatives .

  • Methoxy group introduction : Reflux intermediates in glacial acetic acid or solvent-free conditions to install methoxy groups at position 8 (yields: 75–93%) .

  • Final coupling : React the triazolo-pyrazine intermediate with nicotinamide derivatives via nucleophilic substitution or condensation. Optimize solvent (e.g., pyridine, ethanol) and temperature (reflux for 15–24 hours) .

    | Synthesis Optimization Table |
    |----------------------------------|----------------------------------|
    | Step | Optimal Conditions |
    | Core cyclization | CDI in DMFA, 100°C, 1 hour |
    | Methoxylation | Glacial acetic acid, reflux, 3 hours |
    | Final coupling | Pyridine, reflux, 15 hours |

Q. How to confirm the molecular structure of the compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • 1H/13C-NMR : Identify methyl/methylene protons (δ 1.44–3.66 ppm) and exchangeable –NH protons (downfield, exchange with D2O). Confirm methoxy groups (δ ~3.6–3.8 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 344.331) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .

Q. What analytical techniques monitor reaction progress during synthesis?

  • Methodological Answer :
  • Thin-Layer Chromatography (TLC) : Track intermediates using silica plates and UV visualization .
  • In-situ NMR : Monitor real-time proton shifts (e.g., disappearance of hydrazine peaks at δ 4–5 ppm) .
  • HPLC : Quantify purity (>95%) using reverse-phase columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How to design experiments to study the compound’s interaction with biological targets?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., EGFR-TK inhibition) with ATP-concentration titrations to calculate IC50 values .
  • Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with mutagenesis studies .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for receptor-ligand interactions .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like ATP concentration (1–10 µM) and pH (7.4 vs. 6.8) to reduce variability .
  • Purity Verification : Use HPLC-MS to confirm compound integrity (>98% purity) and rule out degradants .
  • Orthogonal Assays : Compare results from enzymatic assays (e.g., fluorescence) with cellular viability (MTT assay) to validate mechanisms .

Q. What strategies improve the compound’s solubility and bioavailability?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate or acetyl groups at the methoxy position to enhance aqueous solubility .

  • Co-solvent Systems : Use PEG-400 or cyclodextrins for in vivo formulations (tested up to 20% w/v) .

  • Structural Modifications : Replace methyl groups with hydrophilic substituents (e.g., –OH, –NH2) while maintaining activity .

    | SAR Table: Substituent Effects |
    |-----------------------------------|----------------------------------|
    | Substituent | Impact on Bioactivity |
    | Methoxy at position 8 | Enhances kinase selectivity |
    | Methyl on nicotinamide | Reduces metabolic clearance |
    | Benzimidazole replacement | Alters target binding affinity |

Q. How to conduct structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Scaffold Diversification : Synthesize analogs with variations at positions 3 (methyl), 6 (methoxy), and the nicotinamide moiety .
  • Biological Profiling : Test analogs against a panel of 10–15 kinases to identify selectivity trends .
  • Computational Modeling : Use QSAR models (e.g., CoMFA) to correlate electronic parameters (HOMO/LUMO) with activity .

Key Considerations for Data Interpretation

  • Contradictory Yield Data : Replicate reactions under inert atmospheres (N2/Ar) to minimize oxidation side products (yield variation ±5%) .
  • Biological Replicates : Use n ≥ 3 independent experiments with statistical correction (e.g., Bonferroni) for multi-target assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。